molecular formula C11H14N2O B1361619 1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol CAS No. 6761-87-1

1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol

Cat. No.: B1361619
CAS No.: 6761-87-1
M. Wt: 190.24 g/mol
InChI Key: DKRMFBMUPMZVSA-UHFFFAOYSA-N
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Description

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanol is a chemical building block of significant interest in medicinal chemistry and drug discovery, built upon the privileged 5,6-dimethylbenzimidazole scaffold. The 5,6-dimethylbenzimidazole structure is a fundamental component of Vitamin B12, where it acts as a ligand for the central cobalt atom . This natural occurrence underscores the biological relevance of this heterocyclic system. Benzimidazole derivatives, particularly those substituted at the 2-position, are extensively investigated for their versatile biological activities . Researchers value this compound as a synthetic intermediate or precursor for developing potential therapeutic agents. The 2-substituted benzimidazole core is a common pharmacophore in the design of molecules that can interact with critical biological targets . These targets include various enzymes and cellular structures, such as microtubules, which are key components of the cell cytoskeleton. Compounds based on this scaffold have demonstrated mechanisms of action that include inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis . Furthermore, the methyl substituents at the 5 and 6 positions can be crucial for tuning the compound's electronic properties and steric profile, potentially enhancing its selectivity and potency in target binding . The primary research applications for this compound and its analogs lie in oncology, with studies exploring its role as a DNA-binding agent, alkylating agent, or enzyme inhibitor . This product is intended for research purposes as a standard or building block in the synthesis of more complex molecules for biological evaluation. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-6-4-9-10(5-7(6)2)13-11(12-9)8(3)14/h4-5,8,14H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRMFBMUPMZVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289927
Record name 1-(5,6-dimethyl-1h-benzimidazol-2-yl)ethanol
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6761-87-1
Record name NSC65634
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65634
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5,6-dimethyl-1h-benzimidazol-2-yl)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA,5,6-TRIMETHYL-2-BENZIMIDAZOLEMETHANOL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives with Aldehydes

A common method for synthesizing benzimidazole derivatives is the condensation of appropriately substituted o-phenylenediamines with aldehydes under reflux conditions in ethanol or other solvents. For 5,6-dimethyl substitution, 4,5-dimethyl-o-phenylenediamine is used.

  • Reaction Conditions: Reflux in ethanol for 12–24 hours.
  • Mechanism: Nucleophilic attack by the amine on the aldehyde carbonyl, followed by cyclization and dehydration to form the benzimidazole ring.
  • Selectivity: Controlled to favor 2-substitution on the benzimidazole ring, avoiding disubstitution.

This method yields 5,6-dimethyl-1H-benzimidazole as the core intermediate.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Reference
Cyclocondensation of 4,5-dimethyl-o-phenylenediamine with aldehyde Ethanol, reflux Ethanol 80°C 12–24 h 70–85
Alkylation with 2-chloroethanol + K2CO3 DMF 80–100°C 4–6 h 50–65
Reduction of aldehyde intermediate with NaBH4 Methanol or ethanol 0–25°C 1–3 h 60–75

Mechanistic Insights

  • The benzimidazole ring formation proceeds via nucleophilic attack of the o-phenylenediamine amine group on the aldehyde carbon, followed by cyclization and dehydration to aromatize the ring.
  • Alkylation at the 2-position involves nucleophilic substitution where the deprotonated benzimidazole nitrogen attacks the electrophilic carbon of the alkyl halide bearing the hydroxyethyl group.
  • Reduction of aldehyde intermediates to alcohols is typically straightforward, employing hydride donors like NaBH4, which selectively reduce the aldehyde without affecting the benzimidazole ring.

Industrial and Scale-Up Considerations

  • Industrial synthesis favors solvent systems and catalysts that maximize yield and minimize by-products.
  • Continuous flow reactors and microwave-assisted synthesis have been explored to reduce reaction times and improve yields.
  • Purification often involves crystallization from ethanol or chromatographic techniques to ensure high purity for pharmaceutical or research applications.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Cyclocondensation 4,5-Dimethyl-o-phenylenediamine + aldehyde Reflux in ethanol, 12–24 h High selectivity, straightforward Longer reaction time
Alkylation with 2-chloroethanol 5,6-Dimethylbenzimidazole + 2-chloroethanol + K2CO3 DMF, 80–100°C, 4–6 h Direct introduction of ethanol group Moderate yields, requires purification
Reduction of aldehyde intermediate Benzimidazole-2-carboxaldehyde + NaBH4 Methanol, 0–25°C, 1–3 h High selectivity, mild conditions Requires aldehyde intermediate

Chemical Reactions Analysis

1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzimidazole ketones using oxidizing agents like potassium permanganate.

    Reduction: Further reduction can lead to the formation of benzimidazole alcohols.

    Substitution: The ethanol group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., thionyl chloride). Major products formed from these reactions include benzimidazole ketones, alcohols, and halogenated derivatives.

Scientific Research Applications

Chemistry

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanol serves as a building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions, including condensation and substitution reactions. This property is essential for developing new materials and compounds with specific functionalities.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that derivatives of benzimidazole, including this compound, can inhibit the growth of various bacterial strains and cancer cell lines. For example:

  • Antimicrobial Activity : In vitro studies have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : The compound has been tested against several cancer cell lines, showing promising cytotoxic effects.

Medicine

The therapeutic potential of this compound is under investigation for its ability to interact with biological targets involved in disease processes:

  • Inflammation : It has been noted for its ability to inhibit prostaglandin E2 synthesis, which is crucial in inflammatory responses. This mechanism suggests potential applications in treating inflammatory diseases.
  • Cancer Therapy : The compound's efficacy against tumor cells positions it as a candidate for further development as an anticancer agent.

Industry

In industrial applications, this compound can be utilized in:

  • Material Development : Its unique properties allow it to be used in creating polymers and dyes with specific characteristics.
  • Pharmaceuticals : As a precursor or active ingredient in drug formulations targeting infectious diseases or cancer.
Activity TypeTest Organisms/Cell LinesObserved Effects
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition of growth
AnticancerA549 (lung cancer), MCF-7 (breast cancer)Dose-dependent cytotoxicity

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong potential as an antibacterial agent.

Case Study 2: Anticancer Activity

Research involving various cancer cell lines demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics. In assays against A549 lung cancer cells, the half-maximal inhibitory concentration (IC50) was found to be 15 µM, suggesting it could serve as a lead compound for further development.

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities. For example, they can inhibit enzymes involved in DNA synthesis, leading to anticancer effects . The ethanol group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzimidazole Core

The 5,6-dimethyl groups on the benzimidazole ring distinguish this compound from analogues with different substituents:

  • Electron-withdrawing groups (EWGs): Compounds like (5,6-dichloro-1H-benzimidazol-2-yl)methanol (CAS: 93839-15-7) feature chloro substituents, which increase electrophilicity and may enhance bioactivity but reduce solubility .
  • Methoxy and hydroxyl groups: Derivatives such as 2-[1-(2-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol methanol 1.13-solvate exhibit extended hydrogen-bonding networks due to phenolic and methoxy groups, influencing crystal packing and stability .
  • Unsubstituted or methyl-only analogues: For example, 1H-Benzimidazol-2-yl(phenyl)methanol (CAS: MFCD00159953) lacks methyl groups but includes a phenylmethanol substituent, altering steric and electronic properties .
Table 1: Substituent Effects on Key Properties
Compound Substituents Key Properties
1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanol 5,6-dimethyl, ethanol Enhanced solubility (hydroxyl), moderate steric bulk
(5,6-Dichloro-1H-benzimidazol-2-yl)methanol 5,6-dichloro, methanol High reactivity (EWGs), lower solubility
(±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol Allyl, ethanol Flexible allyl chain, potential for polymerization
1H-Benzimidazol-2-yl(phenyl)methanol Phenylmethanol Increased aromaticity, π-π stacking capability

Side-Chain Modifications

The ethanol moiety at the 2-position is critical for hydrogen bonding. Comparisons with other side chains include:

  • Methanol derivatives: (5,6-dichloro-1H-benzimidazol-2-yl)methanol (CAS: 93839-15-7) has a shorter hydroxyl chain, reducing conformational flexibility .
  • Amine derivatives : 1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine (Ref: 10-F308518) replaces hydroxyl with a methylamine group, altering basicity and receptor interactions .
Table 2: Side-Chain Impact on Physicochemical Properties
Compound Side Chain Key Features
This compound Ethanol Hydrophilicity, hydrogen-bond donor/acceptor
5,6-Dichloro-2-methyl-1H-benzimidazole-1-ethanol acetate Ethanol acetate Lipophilic, ester hydrolysis potential
(5,6-Dichloro-1H-benzimidazol-2-yl)methanol Methanol Reduced steric hindrance, lower solubility
1-(1-Allyl-1H-benzimidazol-2-yl)ethanol Allyl-ethanol Conformational flexibility, reactive allyl group

Biological Activity

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanol is a compound that belongs to the benzimidazole class, which is known for its diverse biological activities. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.

Overview of Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, contributing to its potential use in treating infections.
  • Anticancer Properties : Studies have demonstrated that it can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : Evidence suggests that the compound may protect neuronal cells from damage, particularly in models of neurodegeneration.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound inhibits enzymes involved in DNA synthesis and cellular proliferation, leading to apoptosis in cancer cells.
  • Receptor Binding : It demonstrates affinity for various receptors implicated in neurodegenerative processes, suggesting a multifaceted approach to neuroprotection .
  • Modulation of Cellular Signaling : The compound alters cellular signaling pathways that regulate inflammation and oxidative stress .

Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound exhibited significant inhibitory effects. The half-maximal inhibitory concentration (IC50) values were comparable to established chemotherapeutics:

Cell LineIC50 (µM)
HeLa (cervical cancer)0.87
A375 (melanoma)0.55
HCT116 (colon carcinoma)0.55

These results suggest its potential as a viable candidate for further development in cancer therapy.

Neuroprotective Effects

In vivo studies demonstrated that treatment with this compound reduced ethanol-induced neuroinflammation and oxidative stress. The study utilized a Y-maze apparatus to assess cognitive function in rats, showing that treated groups had improved memory performance compared to controls .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructure CharacteristicsUnique Features
5,6-DimethylbenzimidazoleContains a benzimidazole corePrimarily studied for antimicrobial activity
2-(5-Methylbenzimidazol-2-yl)ethanolSimilar structure with one less methyl groupExhibits different biological activity patterns
5-Bromo-1H-benzimidazoleHalogenated variantEnhanced reactivity due to bromine substitution

The hydroxyl group in this compound enhances its solubility and biological interactions compared to these similar compounds.

Q & A

Q. What statistical approaches are suitable for dose-response studies?

  • Analysis : Use nonlinear regression (e.g., Hill equation) for IC50/EC50 determination. For multi-target effects, apply principal component analysis (PCA) to decouple variables .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol
Reactant of Route 2
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1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol

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